![molecular formula C13H8Cl2FNO B11179833 2,5-dichloro-N-(2-fluorophenyl)benzamide](/img/structure/B11179833.png)
2,5-dichloro-N-(2-fluorophenyl)benzamide
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Overview
Description
2,5-Dichloro-N-(2-fluorophenyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-fluorophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally related to 2,5-dichloro-N-(2-fluorophenyl)benzamide. For instance, aryl sulfonamides have demonstrated potent antiviral activity against various influenza strains, including H1N1 and H5N1. These compounds interfere with viral entry and replication in human bronchial epithelial cells, suggesting a similar potential for this compound in antiviral applications .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research on related benzamide derivatives indicates that they exhibit significant antibacterial and antifungal activities. For example, a series of substituted benzamides showed efficacy against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal strains like Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance antimicrobial potency .
Anticancer Potential
Another promising application of this compound lies in cancer treatment. Novel benzamide analogues have been synthesized and evaluated for their anticancer activities. Some compounds exhibited low micromolar inhibitory concentrations against various cancer cell lines, indicating that this class of compounds could serve as potential chemotherapeutic agents . The development of multi-potent agents is crucial in addressing the challenges posed by drug-resistant cancer strains.
Structure-Activity Relationships
The efficacy of this compound can be attributed to its structural characteristics. The presence of halogen substituents (such as chlorine and fluorine) plays a vital role in enhancing biological activity by influencing lipophilicity and molecular interactions with biological targets. Detailed SAR studies are essential for optimizing the compound's pharmacological profile .
Case Studies and Research Findings
Several case studies illustrate the compound's potential applications:
- Antiviral Efficacy : A study demonstrated that similar compounds inhibited viral mRNA levels in infected cells, leading to decreased expression of viral proteins. This suggests that modifications to the benzamide structure can enhance antiviral properties .
- Antimicrobial Screening : In vitro tests showed that certain benzamide derivatives had comparable or superior activity to established antibiotics like isoniazid and fluconazole against mycobacterial and fungal strains .
- Cancer Cell Line Testing : Compounds derived from benzamides were tested against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation for therapeutic applications .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 2,4-Dichloro-N-(2-fluorophenyl)benzamide
- 3,5-Dichloro-N-(2-fluorophenyl)benzamide
- 2,5-Dichloro-N-(3-fluorophenyl)benzamide
Comparison: 2,5-Dichloro-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H8Cl2FNO |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |
InChI Key |
GJLSOAULYIEPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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